molecular formula C13H16N2O5 B12317265 Securinan-11-one, nitrate

Securinan-11-one, nitrate

Cat. No.: B12317265
M. Wt: 280.28 g/mol
InChI Key: GTMBYDCKQUSFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of securinan-11-one, nitrate involves the nitration of securinine. The process typically includes the reaction of securinine with nitric acid under controlled conditions to form the nitrate ester . The reaction conditions must be carefully monitored to ensure the formation of the desired product without significant side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product . The reaction is typically carried out in a controlled environment to maintain the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Securinan-11-one, nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Securinan-11-one, nitrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Investigated for its effects on biological systems, particularly its interaction with GABAA receptors.

    Medicine: Explored for potential therapeutic applications due to its cholinergic activity.

    Industry: Utilized in the development of new materials and compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific nitrate ester group, which imparts distinct chemical and biological properties. This compound’s ability to act as a GABAA receptor antagonist and its cholinergic activity make it particularly valuable in research and potential therapeutic applications .

Properties

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

nitric acid;14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one

InChI

InChI=1S/C13H15NO2.HNO3/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11;2-1(3)4/h4-5,7,10-11H,1-3,6,8H2;(H,2,3,4)

InChI Key

GTMBYDCKQUSFCT-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4.[N+](=O)(O)[O-]

Origin of Product

United States

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